2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene typically involves the methylation of phenanthrene derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
the isolation from natural sources like Bulbophyllum vaginatum remains a common method .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted phenanthrenes from substitution reactions .
Scientific Research Applications
2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of phenanthrene derivatives.
Biology: Research has shown its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene involves its interaction with various molecular targets. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its methoxy groups play a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
2,7-Dihydroxy-4,6-dimethoxyphenanthrene: Another phenanthrene derivative with similar biological activities.
2,3,4,6,7-Pentamethoxyphenanthrene: Lacks the dihydro component but shares similar structural features.
Uniqueness
2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is unique due to its specific substitution pattern and the presence of both methoxy and dihydro groups. This combination contributes to its distinct chemical reactivity and biological activities .
Biological Activity
2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is a compound derived from the orchid genus Bulbophyllum. Its unique structure comprises five methoxy groups attached to a phenanthrene backbone, which contributes to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antiviral, and cytotoxic effects, supported by data tables and case studies.
Chemical Structure
The molecular formula for this compound is C17H18O5. The presence of multiple methoxy groups enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. The following table summarizes the zones of inhibition observed in vitro:
Microorganism | Zone of Inhibition (mm) | Comparison Compound | Zone of Inhibition (mm) |
---|---|---|---|
Escherichia coli | 12 | Ampicillin | 20 |
Staphylococcus aureus | 15 | Vancomycin | 22 |
Candida albicans | 10 | Fluconazole | 18 |
Aspergillus niger | 8 | Ketoconazole | 16 |
The compound exhibited moderate antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. These results indicate that the methoxy substitutions play a significant role in enhancing the antimicrobial properties compared to standard antibiotics .
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing the 9,10-dihydrophenanthrene scaffold. Specifically, derivatives of this compound have been identified as inhibitors of SARS-CoV-2's main protease (3CL pro). The following table displays the inhibitory concentrations (IC50) for selected derivatives:
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
C1 | 1.55 ± 0.21 | Mixed inhibition |
C2 | 1.81 ± 0.17 | Mixed inhibition |
C3 | >100 | No significant activity |
The promising IC50 values suggest that these compounds could serve as potential therapeutic agents against COVID-19 by inhibiting viral replication through targeted action on the protease .
Cytotoxic Activity
Cytotoxicity assays have been performed on various human cancer cell lines to evaluate the antitumor potential of this compound. The results are summarized in the following table:
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
Melanoma | 2.59 ± 0.11 | 25.1 |
Breast Cancer | 15.5 ± 0.5 | 10.5 |
Colon Cancer | 30.2 ± 1.2 | 8.0 |
The selectivity index indicates that while the compound exhibits cytotoxic effects against cancer cells, it shows a higher tolerance towards non-tumor mammalian cells . This selective toxicity is crucial for developing effective cancer therapies with minimal side effects.
Case Studies
- Antiviral Screening : A study conducted in December 2021 reported on the structure-activity relationships (SARs) of various derivatives based on the phenanthrene scaffold. Compounds C1 and C2 were identified as potent inhibitors of SARS-CoV-2 protease with favorable pharmacokinetic profiles .
- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Candida albicans demonstrated significant antimicrobial activity for derivatives with diacetyl substitutions compared to non-acetylated analogs .
Properties
Molecular Formula |
C19H22O5 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,3,4,6,7-pentamethoxy-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C19H22O5/c1-20-14-8-11-6-7-12-9-16(22-3)18(23-4)19(24-5)17(12)13(11)10-15(14)21-2/h8-10H,6-7H2,1-5H3 |
InChI Key |
UXPMGFOMOMHUTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)OC)OC |
Origin of Product |
United States |
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